molecular formula C28H24 B14380181 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene CAS No. 88172-49-0

9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene

Cat. No.: B14380181
CAS No.: 88172-49-0
M. Wt: 360.5 g/mol
InChI Key: XUQVYGJTAOBQAM-UHFFFAOYSA-N
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Description

9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives These compounds are known for their unique structural properties, which include a fluorene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene and 2-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it more nucleophilic.

    Substitution Reaction: The deprotonated fluorene reacts with 2-methylbenzyl chloride through a nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted fluorenes with different functional groups

Scientific Research Applications

9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-propanamine
  • 2-Methyl-3-phenyl-propionamide
  • 4-ME-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is unique due to its specific structural features, which include the fluorene core and the presence of two methylphenyl groups

Properties

CAS No.

88172-49-0

Molecular Formula

C28H24

Molecular Weight

360.5 g/mol

IUPAC Name

9-(2-methylphenyl)-9-[(2-methylphenyl)methyl]fluorene

InChI

InChI=1S/C28H24/c1-20-11-3-5-13-22(20)19-28(25-16-8-4-12-21(25)2)26-17-9-6-14-23(26)24-15-7-10-18-27(24)28/h3-18H,19H2,1-2H3

InChI Key

XUQVYGJTAOBQAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5C

Origin of Product

United States

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